Cas no 2757959-78-5 ({[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid)

{[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid structure
2757959-78-5 structure
商品名:{[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid
CAS番号:2757959-78-5
MF:C9H13F3N2O4
メガワット:270.205733060837
CID:6376913
PubChem ID:165765319

{[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid 化学的及び物理的性質

名前と識別子

    • 2757959-78-5
    • EN300-37101592
    • {[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
    • {[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid
    • インチ: 1S/C9H13F3N2O4/c10-9(11,12)8(18)14-5-3-1-2-4-13-6(15)7(16)17/h1-5H2,(H,13,15)(H,14,18)(H,16,17)
    • InChIKey: PSZSKAJMCLLTEE-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NCCCCCNC(C(=O)O)=O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 270.08274139g/mol
  • どういたいしつりょう: 270.08274139g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 95.5Ų

{[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101592-2.5g
{[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
2757959-78-5 95.0%
2.5g
$3110.0 2025-03-18
Enamine
EN300-37101592-5.0g
{[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
2757959-78-5 95.0%
5.0g
$4599.0 2025-03-18
Enamine
EN300-37101592-0.1g
{[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
2757959-78-5 95.0%
0.1g
$1396.0 2025-03-18
Enamine
EN300-37101592-0.5g
{[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
2757959-78-5 95.0%
0.5g
$1522.0 2025-03-18
Enamine
EN300-37101592-10.0g
{[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
2757959-78-5 95.0%
10.0g
$6819.0 2025-03-18
Enamine
EN300-37101592-1.0g
{[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
2757959-78-5 95.0%
1.0g
$1586.0 2025-03-18
Enamine
EN300-37101592-0.05g
{[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
2757959-78-5 95.0%
0.05g
$1332.0 2025-03-18
Enamine
EN300-37101592-0.25g
{[5-(2,2,2-trifluoroacetamido)pentyl]carbamoyl}formic acid
2757959-78-5 95.0%
0.25g
$1459.0 2025-03-18

{[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid 関連文献

{[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acidに関する追加情報

Introduction to {[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic Acid (CAS No. 2757959-78-5)

Compound with the CAS number 2757959-78-5 and the product name {[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The introduction of fluorine atoms into the molecular structure enhances its pharmacokinetic profile, making it a promising candidate for various therapeutic interventions.

The molecular structure of {[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid is characterized by a pentyl chain terminated with a trifluoroacetamide group, which is further modified by a formic acid moiety. This configuration imparts a high degree of lipophilicity and metabolic stability, crucial factors for effective drug delivery. The presence of fluorine atoms not only improves the compound's solubility in organic solvents but also enhances its binding affinity to biological targets.

In recent years, there has been a growing interest in fluorinated compounds due to their superior pharmacological properties. The introduction of fluorine into pharmaceutical molecules has been shown to increase their metabolic stability, reduce degradation by enzymes, and improve their bioavailability. This compound exemplifies these benefits, making it an attractive candidate for further research and development.

Current research in the field of medicinal chemistry has highlighted the importance of fluorinated intermediates in the synthesis of bioactive molecules. The trifluoroacetamide group in {[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid plays a pivotal role in modulating the compound's interactions with biological receptors. This modification has been associated with enhanced binding affinity and prolonged half-life, which are critical for therapeutic efficacy.

The synthesis of {[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are employed to construct the complex molecular framework efficiently. These synthetic strategies underscore the compound's complexity and highlight the expertise required for its production.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The unique combination of lipophilicity and metabolic stability makes it an excellent scaffold for drug design. Researchers are exploring its utility in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. Preliminary studies have demonstrated promising results in preclinical models, indicating its potential as a lead compound for further development.

The pharmacological profile of {[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid is further enhanced by its ability to interact with multiple biological targets. Fluorinated compounds are known for their ability to modulate enzyme activity and receptor binding affinity. This property makes them particularly valuable in the development of drugs that require precise targeting and high specificity. The presence of multiple functional groups in this compound allows for diverse modifications, enabling researchers to fine-tune its pharmacological properties for specific applications.

In conclusion, {[5-(2,2,2-Trifluoroacetamido)pentyl]carbamoyl}formic acid (CAS No. 2757959-78-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and favorable pharmacokinetic properties make it a promising candidate for drug development across multiple therapeutic areas. Ongoing research continues to uncover new applications for this compound, solidifying its position as a key player in the future of medicinal chemistry.

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